Atorvastatin Acetonide
CAS No.: 581772-29-4
Cat. No.: VC21347441
Molecular Formula: C36H39FN2O5
Molecular Weight: 598.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 581772-29-4 |
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Molecular Formula | C36H39FN2O5 |
Molecular Weight | 598.7 g/mol |
IUPAC Name | 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |
Standard InChI | InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1 |
Standard InChI Key | YFMKJVDVNPLQFO-FQLXRVMXSA-N |
Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
SMILES | CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Canonical SMILES | CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 73-75°C |
Chemical Identity and Structure
Molecular Structure and Nomenclature
Atorvastatin Acetonide is formally identified as 2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid . This systematic name reflects its complex molecular architecture, which features a central pyrrole ring system with multiple substituents including fluorophenyl, phenyl, and isopropyl groups. The acetonide moiety is a distinctive structural feature that differentiates this compound from the parent atorvastatin molecule, potentially altering its pharmacokinetic and pharmacodynamic properties.
The compound possesses specific stereochemistry, with the 4R,6R configuration in the dioxane ring playing a crucial role in its biological activity. This stereochemical arrangement is essential for proper binding to the target enzyme, similar to other statin compounds that demonstrate stereospecific interactions with their biological targets .
Identification Parameters and Registry Information
Atorvastatin Acetonide is cataloged in various chemical databases with several identifying parameters that facilitate its recognition and classification:
These identifiers ensure consistent recognition of the compound across scientific literature and regulatory documentation, providing a standardized means of referencing Atorvastatin Acetonide in research and development contexts.
Structural Features Analysis
The molecular architecture of Atorvastatin Acetonide comprises several key structural elements that contribute to its chemical behavior and potential biological activity:
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A pyrrole heterocyclic core that serves as the central structural scaffold
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A fluorophenyl substituent that may enhance binding affinity through halogen interactions
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A phenylcarbamoyl group that provides potential sites for hydrogen bonding
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An isopropyl substituent that increases lipophilicity and affects membrane permeability
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A 2,2-dimethyl-1,3-dioxane ring formed by the acetonide protection of a diol group
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A carboxylic acid moiety that can participate in ionic interactions with target proteins
These structural elements collectively determine the compound's physicochemical properties and its potential interactions with biological systems .
Physicochemical Properties
Fundamental Physical and Chemical Characteristics
Atorvastatin Acetonide possesses distinct physicochemical properties that influence its behavior in biological systems and pharmaceutical formulations:
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Molecular Weight: 598.7 g/mol, placing it in the range of medium-sized drug molecules
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Exact Mass: 598.28430051 Da, important for mass spectrometric analysis and identification
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XLogP3-AA: 6.5, indicating high lipophilicity that may affect its absorption and distribution profile
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Hydrogen Bond Donor Count: 2, contributing to its ability to form hydrogen bonds with target proteins and biological molecules
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Hydrogen Bond Acceptor Count: 6, providing multiple sites for interaction with water and biological molecules
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Rotatable Bond Count: 10, suggesting considerable conformational flexibility that may influence binding to target proteins
Comparative Physicochemical Properties
The following table presents a comprehensive overview of the physicochemical properties of Atorvastatin Acetonide, providing a reference for researchers and pharmaceutical scientists:
Property | Value | Significance |
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Molecular Formula | C36H39FN2O5 | Defines elemental composition |
Molecular Weight | 598.7 g/mol | Influences absorption and distribution |
XLogP3-AA | 6.5 | Indicates high lipophilicity |
H-Bond Donor Count | 2 | Affects solubility and protein binding |
H-Bond Acceptor Count | 6 | Contributes to molecular recognition |
Rotatable Bond Count | 10 | Determines conformational flexibility |
Exact Mass | 598.28430051 Da | Essential for analytical identification |
Creation Date (PubChem) | 2006-10-26 | Indicates initial documentation |
Modification Date (PubChem) | 2025-03-01 | Reflects recent data updates |
These properties are derived from computational analyses and experimental measurements recorded in the PubChem database .
Synthesis and Chemical Reactivity
Chemical Reactivity and Stability
Based on its structural features, Atorvastatin Acetonide is expected to exhibit specific reactivity patterns that influence its chemical stability and potential for derivatization:
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The carboxylic acid group can participate in esterification, amidation, and salt formation reactions, providing opportunities for prodrug development and formulation optimization.
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The acetonide protecting group is susceptible to hydrolysis under acidic conditions, potentially releasing the parent diol structure. This feature might be exploited in the design of pH-sensitive drug delivery systems.
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The pyrrole ring may undergo electrophilic aromatic substitution reactions, albeit with decreased reactivity compared to more electron-rich heterocycles.
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The amide functionality present in the phenylcarbamoyl group offers stability to hydrolysis under physiological conditions but may be susceptible to enzymatic cleavage.
These reactivity patterns have implications for the compound's stability during storage, its behavior in pharmaceutical formulations, and its metabolic fate in biological systems.
Pharmacological Properties
Mechanism of Action and Pharmacodynamics
As a derivative of atorvastatin, Atorvastatin Acetonide likely shares a similar mechanism of action, involving the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, statins reduce hepatic cholesterol production, leading to increased expression of low-density lipoprotein (LDL) receptors and enhanced clearance of LDL cholesterol from the bloodstream.
The specific pharmacodynamic profile of Atorvastatin Acetonide, including its potency, selectivity, and off-target effects, requires further investigation through dedicated biochemical and cellular assays. The acetonide modification may potentially influence these parameters by altering the compound's binding affinity to HMG-CoA reductase or affecting its interaction with other molecular targets.
Comparative Analysis with Related Compounds
Comparison with Atorvastatin
Atorvastatin Acetonide differs from atorvastatin primarily through the acetonide modification, which likely affects several key properties:
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Solubility profile, potentially altering dissolution characteristics in various physiological media
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Metabolic stability, possibly providing protection against certain enzymatic transformations
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Cellular permeability, influencing tissue distribution and target engagement
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Protein binding patterns, affecting pharmacokinetic parameters and drug interactions
A systematic comparison of these properties would provide valuable insights into the potential advantages or limitations of Atorvastatin Acetonide relative to atorvastatin, guiding future development decisions.
Position within the Statin Class
The statin class encompasses several compounds including simvastatin, rosuvastatin, pravastatin, and lovastatin, each with unique structural features and pharmacological profiles. The positioning of Atorvastatin Acetonide within this therapeutic class would require comprehensive comparative studies evaluating:
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Relative potency in inhibiting HMG-CoA reductase
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Selectivity profile and potential for off-target effects
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Pharmacokinetic advantages or limitations
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Safety profile and tolerability characteristics
These comparative analyses would establish the relative merits of Atorvastatin Acetonide and define its potential role in the armamentarium of lipid-lowering therapies.
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